molecular formula C9H16NO3PS B1302975 Diethyl 2-methylthiazole-4-methylphosphonate CAS No. 63928-37-0

Diethyl 2-methylthiazole-4-methylphosphonate

Cat. No. B1302975
CAS RN: 63928-37-0
M. Wt: 249.27 g/mol
InChI Key: HEMJMIICMXSNBL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of diethyl phosphonate derivatives is a topic of interest in several papers. For instance, diethyl phosphonates are synthesized through reactions involving diethyl phosphite with other reagents. In one study, diethyl phosphite reacts with triethyl orthoformate and a primary amine, followed by hydrolysis, to prepare aminomethylenebisphosphonates . Another paper describes the synthesis of diethyl phosphonate derivatives via a one-pot, three-component Kabachnik–Fields reaction using diethylphosphite, aromatic aldehydes, and various amines . Additionally, diethyl phosphonates are synthesized through 1,3-dipolar cycloaddition reactions, as demonstrated in the synthesis of diethyl [(4-{(9H-carbazol-9-yl)methyl}-1H-1,2,3-triazol-1-yl)(benzamido)methyl]phosphonate .

Molecular Structure Analysis

The molecular structures of diethyl phosphonate derivatives are characterized using various spectroscopic techniques. NMR, IR spectroscopy, and elemental analysis are commonly employed to confirm the structures of the synthesized compounds . The molecular docking studies are also used to predict the interaction of these compounds with biological targets, such as enzymes .

Chemical Reactions Analysis

Diethyl phosphonate derivatives participate in a variety of chemical reactions. The papers describe their use in the synthesis of other organic compounds, such as alkynes , and their reactivity in the presence of catalysts like SnO2 nanoparticles and anatase TiO2 nanoparticles . The reactivity of these compounds is also explored in the context of corrosion inhibition and hydrogenation reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of diethyl phosphonate derivatives are investigated in relation to their potential applications. For example, their antimicrobial and anticorrosion activities are evaluated. The compounds' inhibitory effects on enzymes like α-glucosidase are studied through in vitro assays . Additionally, the antioxidant and anti-breast cancer activities of certain diethyl phosphonate derivatives are assessed .

Scientific Research Applications

Synthesis of Novel Compounds for Antimicrobial Applications

Research has demonstrated the synthesis of novel alkylphosphonate derivatives from diethyl ((2-chloroethoxy)methyl)phosphonate, showing promising antimicrobial properties. These compounds, including variations like diethyl (2-(benzothiazol-2-ylamino)ethoxy)methylphosphonate and others, have unveiled remarkable anti-bacterial and anti-fungal activity, indicating potential as antimicrobial drugs (Shaik et al., 2021).

Antiviral and Cytotoxic Evaluation

Another area of interest is the synthesis of diethyl 2-(4,5-dimethoxycarbonyl-1H-1,2,3-triazol-1-yl)alkylphosphonates, aiming for potential antiviral applications. Despite the high hopes, these compounds did not exhibit significant antiviral activity in the studies conducted, highlighting the challenges in finding effective antiviral agents (Bankowska et al., 2014).

Corrosion Inhibition for Industrial Applications

Research into diethyl (((4-chlorophenyl)amino)(phenyl)methyl)phosphonate and related compounds has shown their effectiveness as corrosion inhibitors for mild steel in hydrochloric acid, a common scenario in industrial pickling processes. These studies utilize both experimental and theoretical approaches to demonstrate the compounds' high inhibition efficiency, offering valuable insights for industrial applications (Gupta et al., 2017).

Anticancer Activity Exploration

Exploratory research into novel α-aminophosphonates containing 6-fluorobenzothiazole moiety derivatives has shown some compounds to possess significant anticancer activities. This suggests potential pathways for the development of new cancer treatments, highlighting the versatile applications of phosphonate derivatives in therapeutic research (Xie et al., 2017).

Mechanism of Action

properties

IUPAC Name

4-(diethoxyphosphorylmethyl)-2-methyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16NO3PS/c1-4-12-14(11,13-5-2)6-9-7-15-8(3)10-9/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEMJMIICMXSNBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC1=CSC(=N1)C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16NO3PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10376804
Record name Diethyl [(2-methyl-1,3-thiazol-4-yl)methyl]phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Diethoxyphosphorylmethyl)-2-methyl-1,3-thiazole

CAS RN

63928-37-0
Record name Diethyl [(2-methyl-1,3-thiazol-4-yl)methyl]phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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